Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a quinoline core with various substituents, including a thiophene ring, a cyano group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds .
Scientific Research Applications
METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(PHENYL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE
- METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(FURAN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE
Uniqueness
The uniqueness of METHYL 2-{[7-TERT-BUTYL-3-CYANO-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, contributes to its potential therapeutic applications and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C21H24N2O2S2 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
methyl 2-[(7-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H24N2O2S2/c1-21(2,3)13-7-8-14-16(10-13)23-20(27-12-18(24)25-4)15(11-22)19(14)17-6-5-9-26-17/h5-6,9,13H,7-8,10,12H2,1-4H3 |
InChI Key |
DEQCKRPLMSUCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC(=O)OC |
Origin of Product |
United States |
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